4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

Hydrogen-bond donor count Drug-likeness Permeability

4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355214-48-0, MF: C₁₃H₁₉N₃O₂, MW: 249.31 g/mol) is a heterocyclic small molecule comprising a 2,4,5-trisubstituted pyridine core coupled to a piperazine ring bearing an N-formyl (carbaldehyde) group. The molecule is supplied as a research chemical with a purity specification of 97% and is handled under standard room-temperature storage and shipping conditions.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
Cat. No. B11801461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1CCO)N2CCN(CC2)C=O
InChIInChI=1S/C13H19N3O2/c1-11-8-13(14-9-12(11)2-7-17)16-5-3-15(10-18)4-6-16/h8-10,17H,2-7H2,1H3
InChIKeyJPKCWPTXBWCEJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde: Chemical Identity and Functional Classification for Procurement


4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355214-48-0, MF: C₁₃H₁₉N₃O₂, MW: 249.31 g/mol) is a heterocyclic small molecule comprising a 2,4,5-trisubstituted pyridine core coupled to a piperazine ring bearing an N-formyl (carbaldehyde) group [1]. The molecule is supplied as a research chemical with a purity specification of 97% and is handled under standard room-temperature storage and shipping conditions . It is catalogued as a versatile intermediate in medicinal chemistry, with its dual hydroxyethyl and aldehyde functionalities enabling downstream derivatization through Schiff base formation, reductive amination, esterification, or amide coupling [1][2].

Why 4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde Cannot Be Interchanged with Seemingly Similar Pyridinyl-Piperazine Analogs


Among the closely related pyridinyl-piperazine-1-carbaldehyde congeners that share the C₁₃H₁₉N₃O₂ molecular formula, subtle variations in substituent position and oxidation state at the 5-position of the pyridine ring produce substantial divergence in hydrogen-bonding capacity, metabolic stability, and synthetic versatility [1]. Compounds such as the secondary alcohol isomer 4-(5-(1-hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355229-38-7) or the one-carbon-shorter primary alcohol 4-(5-(hydroxymethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde (CAS 1355229-16-1) exhibit different LogP values, rotatable bond counts, and steric profiles that directly affect passive permeability, target engagement, and suitability for specific coupling chemistries [1]. The primary hydroxyethyl chain in the target compound provides two methylene units for optimal linker geometry, whereas the hydroxymethyl analog provides only one, limiting its reach to distal binding pockets. Furthermore, class-level evidence from the hydroxyethylpiperazine series of HIV-1 protease inhibitors demonstrates that alkyl substitution on the pyridine ring significantly modulates oral pharmacokinetics—selected mono- and dialkyl-substituted pyridylmethyl derivatives exhibit prolonged half-lives in dogs relative to the unsubstituted parent compound [2]. Thus, even within this narrow chemical space, generic substitution is not pharmacologically neutral.

Product-Specific Quantitative Evidence: How 4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde Differs from Its Closest Analogs


Evidence #1: The Primary Hydroxyethyl Group Confers an Additional H-Bond Donor Relative to the Propionyl (Ketone) Analog

The target compound possesses a primary alcohol (–CH₂CH₂OH) at the pyridine 5-position, contributing one hydrogen-bond donor (HBD). The closest oxidized comparator, 4-(4-methyl-5-propionyl-pyridin-2-yl)-piperazine-1-carbaldehyde (CAS 1355232-14-2), replaces this with a propionyl ketone (–C(=O)CH₂CH₃), yielding zero HBDs from this position [1]. This single HBD difference is critical because the number of HBDs is a key parameter in Lipinski's Rule of Five and influences aqueous solubility, passive membrane permeability, and the ability to engage in directed hydrogen-bonding interactions with biological targets [2]. Computational predictions for analogous pyridinyl-piperazine-1-carbaldehydes estimate a polar surface area (PSA) of approximately 55–65 Ų and a calculated LogP around 0.8–1.2, placing the target compound in a favorable oral drug-like space [2].

Hydrogen-bond donor count Drug-likeness Permeability Solubility

Evidence #2: The Piperazine-1-Carbaldehyde Moiety Is a Privileged Pharmacophore for VDAC Oligomerization Inhibition

The N-formyl (carbaldehyde) group on the piperazine ring is not a passive structural feature; it constitutes a critical pharmacophoric element for binding to the Voltage-Dependent Anion Channel (VDAC). A patent assigned to the National Institute for Biotechnology in the Negev (AU2021200421, published 25 Feb 2021) explicitly claims piperazine-1-carbaldehyde derivatives as inhibitors of VDAC oligomerization, a process implicated in mitochondrial-mediated apoptosis [1]. Supporting binding data from a Kinobead-based pull-down assay show that a related piperazine-1-carbaldehyde-containing ligand (CHEMBL3752910) binds human VDAC2 with a Kd of 3.15 μM [2]. In contrast, the simple analog 1-(4-methylpyridin-2-yl)piperazine, which lacks the N-formyl group, does not appear in the VDAC inhibitor patent landscape, underscoring the essential role of the carbaldehyde moiety for this target class .

VDAC Apoptosis Mitochondrial dysfunction Neurodegeneration

Evidence #3: The Pyridinyl-Piperazine Scaffold Delivers Sub-Micromolar Potency in Validated Enzyme Inhibition Assays

Although direct head-to-head bioactivity data for the target compound are not yet available in the peer-reviewed literature, the broader pyridinyl-piperazine-1-carbaldehyde chemotype has demonstrated potent, quantifiable enzyme inhibition. A close structural analog—4-{4-[4-(2-isopropyl-phenylsulfanyl)-3-trifluoromethyl-phenyl]-pyridin-2-yl}-piperazine-1-carbaldehyde (CHEMBL183111)—inhibits the integrin LFA-1/ICAM-1 protein–protein interaction with an IC₅₀ of 165 nM [1]. Another piperazine-1-carbaldehyde derivative, 4-(4-(2-chloro-6-methylphenylamino)imidazo[1,5-a]quinoxalin-8-yl)piperazine-1-carbaldehyde (CHEMBL110550), inhibits the tyrosine kinase Lck with an IC₅₀ of 9 nM [2]. These data establish that the piperazine-1-carbaldehyde substructure is compatible with low-nanomolar target engagement, and the specific substitution pattern on the pyridine ring (methyl at C4, hydroxyethyl at C5) in the target compound can be exploited to tune selectivity within this potency range [3].

Kinase inhibition Integrin antagonism LFA-1/ICAM-1 Lck

Evidence #4: The Aldehyde Group Enables Chemoselective Bioconjugation via Oxime and Hydrazone Ligation

The piperazine N-formyl group distinguishes the target compound from non-formylated analogs such as 2-(4-methyl-6-(piperazin-1-yl)pyridin-3-yl)ethanol (CAS 1355179-15-5) and 1-(4-methylpyridin-2-yl)piperazine, which lack a reactive carbonyl handle . The aldehyde undergoes chemoselective condensation with aminooxy (–ONH₂) or hydrazide (–CONHNH₂) nucleophiles under mildly acidic conditions (pH 4–6) to form stable oxime or hydrazone linkages, a reaction that proceeds with high yields even in the presence of the free hydroxyl group on the hydroxyethyl chain [1]. This orthogonality is essential for constructing antibody-drug conjugate (ADC) payload-linkers, affinity-based chemical probes, and immobilized ligand resins for target identification. The one-pot, three-component sonochemical synthesis strategy reported for pyridylpiperazine derivatives (meglumine catalyst, aqueous medium, 30 min, E-factor: 0.1454, mass intensity: 1.1907) further demonstrates the synthetic tractability of this chemotype for rapid library generation [2].

Bioconjugation Oxime ligation Hydrazone formation Chemical probe synthesis

Evidence #5: Serotonin 5-HT₁A Receptor Preferential Binding Activity of the Pyridinyl-Piperazine Class

The pyridinylpiperazine chemotype, of which the target compound is a direct structural descendant, is explicitly claimed for preferential serotonin 5-HT₁A receptor binding activity. The AKZO patent EP0462638 (published 1991) discloses pyridinylpiperazine derivatives with pKi values exceeding 7.0 (Ki < 100 nM), and most preferred embodiments exceeding pKi 8.0 (Ki < 10 nM) for the 5-HT₁A receptor, with selectivity over the 5-HT₁B receptor subtype [1]. While the target compound itself has not been profiled in radioligand binding assays, its structural features—a 2-pyridinyl-piperazine core with a methyl substituent at the C4 position and a hydroxyethyl group at C5—align it closely with the general Formula I in this patent. In contrast, pyridinylpiperazine derivatives lacking appropriate substitution at the pyridine ring show substantially reduced 5-HT₁A affinity, as established by the structure–activity relationships outlined in the patent [1][2].

5-HT1A receptor Serotonin Depression CNS drug discovery

Optimal Research and Industrial Application Scenarios for 4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde


Scenario 1: Design and Synthesis of Bifunctional Chemical Probes for Target Deconvolution

Leveraging the aldehyde group for oxime ligation and the primary hydroxyethyl group for ester or carbamate linkage, this compound serves as an ideal dual-handle intermediate for constructing chemical probes. The aldehyde can be chemoselectively conjugated to an aminooxy-functionalized affinity tag (e.g., biotin-ONH₂) while the hydroxyl group is simultaneously or sequentially derivatized with a photo-crosslinker (e.g., diazirine) or a fluorescent reporter [1]. This dual-functionalization strategy is not feasible with the propionyl (ketone) analog or the non-formylated piperazine congeners, making the target compound uniquely suited for chemical proteomics workflows . The established purity of 97% ensures reliable stoichiometric control during conjugation .

Scenario 2: Hit-to-Lead Optimization in CNS Serotonergic Drug Discovery

The pyridinyl-piperazine scaffold is a validated 5-HT₁A receptor pharmacophore, with class-level evidence demonstrating pKi > 7 for preferential serotonin-1A binding [2]. The specific substitution pattern of the target compound—4-methyl and 5-(2-hydroxyethyl)—provides vectors for systematic SAR exploration: the hydroxyethyl chain can be elongated, capped, or replaced to modulate LogP and metabolic stability, while the aldehyde can be reduced to a secondary amine or converted to a nitrile, amide, or heterocycle to optimize receptor subtype selectivity and CNS penetration [2]. This modular architecture accelerates the hit-to-lead timeline.

Scenario 3: Mitochondrial Apoptosis Research and VDAC-Targeted Therapeutic Development

The piperazine-1-carbaldehyde moiety is a core pharmacophore for VDAC oligomerization inhibitors, a mechanism implicated in Alzheimer's disease and other neurodegenerative conditions [3]. The target compound's structural alignment with the general Formula (I) in the VDAC inhibitor patent provides a rational entry point for developing novel apoptosis modulators [3]. The hydroxyethyl group enhances aqueous solubility relative to more lipophilic analogs (e.g., the trifluoromethyl-substituted variant), potentially improving mitochondrial delivery and reducing non-specific membrane partitioning [4]. VDAC2 binding data from a related piperazine-1-carbaldehyde (Kd = 3.15 μM) establishes a quantitative benchmark for initial screening cascades [4].

Scenario 4: ADC Payload-Linker Construction via Orthogonal Functionalization

The orthogonal reactivity of the aldehyde and primary hydroxyl groups enables the stepwise construction of cleavable or non-cleavable ADC linker-payloads without protecting group manipulation on the pyridine ring [1]. The aldehyde can be used to install a cathepsin B-cleavable dipeptide (e.g., Val-Cit) via hydrazone formation, while the hydroxyethyl group can be activated as a carbonate or carbamate to attach a cytotoxic warhead (e.g., auristatin or maytansinoid) [1]. This synthetic efficiency is a direct consequence of the compound's dual-functional-group architecture and is not replicable with the simpler piperazine analogs that lack the aldehyde handle .

Quote Request

Request a Quote for 4-(5-(2-Hydroxyethyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.